N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a dichlorothiophene derivative.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group, which can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amides or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the thiazole and thiophene rings, along with the sulfonyl group, suggests it might have activity against certain diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S3/c1-26-11-4-6-12(7-5-11)29(24,25)8-2-3-16(23)22-18-21-14(10-27-18)13-9-15(19)28-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAENFPRDUXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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